molecular formula CoH18N6+2 B1233903 Azane;cobalt(2+)

Azane;cobalt(2+)

Cat. No.: B1233903
M. Wt: 161.12 g/mol
InChI Key: JUDIFEZHDXDZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexaamminecobalt(2+) is a cobalt coordination entity.

Scientific Research Applications

Cobalt(II)-Catalyzed Amination Cobalt(II)-catalyzed intermolecular amination using azides as nitrene sources has been identified as an effective method for the selective modification of benzylic C−H bonds. This process, which occurs under mild conditions without additional reagents, highlights the catalytic versatility of cobalt(II) in organic synthesis, producing amines with nitrogen gas as the only byproduct (Lu et al., 2010).

Coordination Chemistry and Catalytic Activity Cobalt(III) complexes derived from azide and tridentate ligands have been explored for their structural preferences and catalytic activities, such as mimicking phenoxazinone synthase. The influence of structural factors, including methylene bridges on ligand coordination modes and catalytic efficiency, has been investigated, revealing the multifaceted roles of cobalt complexes in catalysis and enzyme mimicry (Panja et al., 2014).

Hydrothermal Cobalt(II) Chloride Complexes The study of cobalt(II) chloride complexes in hydrothermal fluids has provided crucial insights into the mechanisms of cobalt transport and deposition in geothermal systems. By understanding the speciation and thermodynamic properties of these complexes, researchers can better model reactive transport in such environments, contributing to fields like ore processing and alloy corrosion prevention (Liu et al., 2011).

Properties

Molecular Formula

CoH18N6+2

Molecular Weight

161.12 g/mol

IUPAC Name

azane;cobalt(2+)

InChI

InChI=1S/Co.6H3N/h;6*1H3/q+2;;;;;;

InChI Key

JUDIFEZHDXDZRH-UHFFFAOYSA-N

Canonical SMILES

N.N.N.N.N.N.[Co+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Azane;cobalt(2+)
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